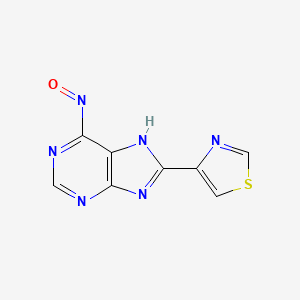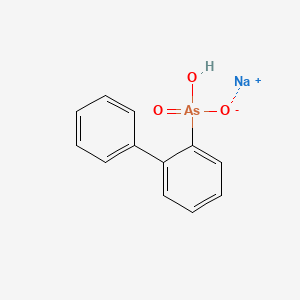
Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt is an organoarsenic compound that features a biphenyl group bonded to an arsonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid moiety can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in target molecules, while the arsonic acid moiety can form covalent bonds with nucleophilic residues, such as cysteine thiols .
Comparison with Similar Compounds
Similar Compounds
Phenylarsenic acid: Similar structure but lacks the biphenyl group.
Arsanilic acid: Contains an amino group instead of the biphenyl moiety.
Roxarsone: An organoarsenic compound with a different aromatic substituent.
Uniqueness
The biphenyl moiety enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63992-35-8 |
|---|---|
Molecular Formula |
C12H10AsNaO3 |
Molecular Weight |
300.12 g/mol |
IUPAC Name |
sodium;hydroxy-(2-phenylphenyl)arsinate |
InChI |
InChI=1S/C12H11AsO3.Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H2,14,15,16);/q;+1/p-1 |
InChI Key |
ONCSSBGLXRGGAV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
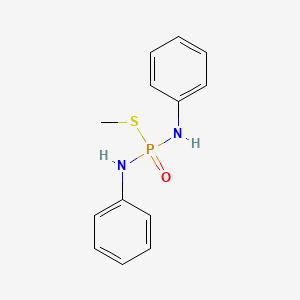
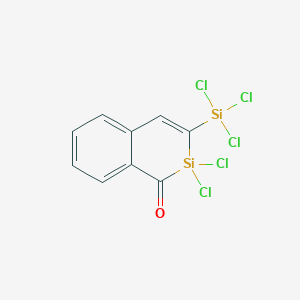
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
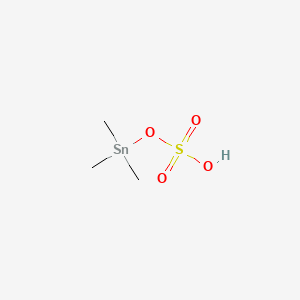
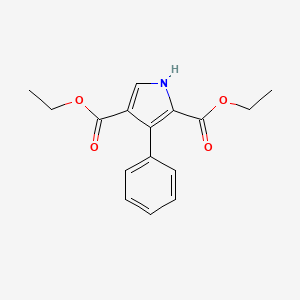
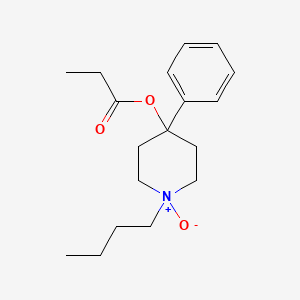
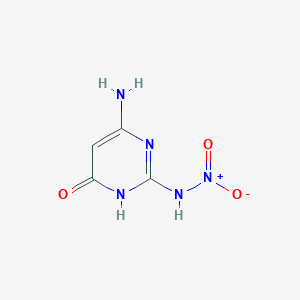
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
